molecular formula C23H25NO6S B11985668 4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11985668
M. Wt: 443.5 g/mol
InChI Key: ZVWRCCRQDPJKTK-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a coumarin-based ester derivative featuring a sulfonamide-substituted hexanoate chain. Synthesized via the reaction of 7-hydroxy-4-methyl coumarin with ethyl-6-bromohexanoate in the presence of anhydrous K₂CO₃ in dry DMF, this compound exhibits potent matrix metalloproteinase-9 (MMP9) inhibitory activity, making it a candidate for anti-rheumatoid arthritis therapy . Its structure combines a coumarin core (4-methyl-2-oxo-2H-chromene) with a sulfonamide-functionalized aliphatic chain, enabling both hydrophobic interactions and hydrogen bonding in biological systems.

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C23H25NO6S/c1-16-7-10-19(11-8-16)31(27,28)24-13-5-3-4-6-22(25)29-18-9-12-20-17(2)14-23(26)30-21(20)15-18/h7-12,14-15,24H,3-6,13H2,1-2H3

InChI Key

ZVWRCCRQDPJKTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Pharmacological Activities

Coumarin derivatives, including the target compound, have been extensively studied for their pharmacological properties. Here are some notable activities:

  • Antioxidant Activity : Compounds in the coumarin family exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing various diseases linked to oxidative damage, including cancer and cardiovascular diseases .
  • Antimicrobial Effects : Research indicates that coumarin derivatives possess antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. This is attributed to its ability to modulate inflammatory pathways .
  • Anticancer Potential : Some studies suggest that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This makes them a subject of interest in cancer research, particularly for developing chemotherapeutic agents .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of various coumarin derivatives, including 4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate. Results indicated a strong correlation between structural modifications and antioxidant efficacy, suggesting avenues for further development in nutraceutical applications .
  • Case Study on Antimicrobial Efficacy :
    • Research demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study supports its potential use in developing new antibiotics or preservatives in food technology .
  • Case Study on Anticancer Activity :
    • In vitro studies showed that this coumarin derivative could inhibit the proliferation of specific cancer cell lines, leading to further investigations into its mechanism of action and potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Dichloro-Substituted Derivative

Compound: 3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

  • Molecular Formula: C₂₃H₂₃Cl₂NO₆S
  • Molecular Weight : 512.4 g/mol
  • Increased molecular weight (vs. the non-chlorinated parent compound) may influence solubility and metabolic stability.
  • Activity : The dichloro substitution likely augments inhibitory potency but may elevate toxicity risks due to heightened electrophilicity .

Fluorophenyl-Substituted Analog

Compound: 3-(4-Fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

  • Molecular Formula: C₂₉H₂₈FNO₆S
  • Molecular Weight : 537.6 g/mol
  • Key Features :
    • A 4-fluorophenyl group at position 3 introduces steric bulk and modulates electronic properties via fluorine’s electronegativity.
    • Enhanced lipophilicity may improve blood-brain barrier penetration or tissue distribution.
  • Activity : Fluorine’s metabolic resistance could prolong half-life, making it suitable for chronic inflammatory conditions .

Cyclopenta[c]chromen Derivative

Compound: (4-Oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

  • Molecular Formula: Not explicitly stated (similar core to target compound with fused cyclopentane).
  • Altered ring strain and conjugation may affect UV/Vis absorption properties.
  • Activity : Structural rigidity might enhance selectivity for MMP9 over other metalloproteinases .

Trifluoromethyl-Substituted Analog

Compound: 2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

  • Molecular Formula: C₂₄H₂₃F₃NO₆S
  • Molecular Weight : ~530.5 g/mol (estimated).
  • Key Features :
    • The CF₃ group at position 4 is strongly electron-withdrawing, increasing stability against oxidative degradation.
    • High electronegativity may disrupt π-π stacking interactions in biological targets.
  • Activity : Improved metabolic resistance but possible reduction in aqueous solubility .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Target Compound None (parent structure) C₂₃H₂₃NO₆S ~433.5* MMP9 inhibition (anti-arthritis)
3,6-Dichloro Derivative Cl at C3 and C6 C₂₃H₂₃Cl₂NO₆S 512.4 Enhanced MMP9 inhibition
3-(4-Fluorophenyl) Analog 4-Fluorophenyl at C3 C₂₉H₂₈FNO₆S 537.6 Improved pharmacokinetics
Cyclopenta[c]chromen Derivative Fused cyclopentane ring Not provided ~450–470* Structural selectivity
4-Trifluoromethyl Derivative CF₃ at C4 C₂₄H₂₃F₃NO₆S ~530.5 Metabolic stability

*Estimated based on structural similarity.

Biological Activity

4-Methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a coumarin derivative that has garnered attention due to its potential pharmacological activities. This compound is part of a broader class of coumarins known for their diverse biological effects, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H29NO6S, with a molar mass of approximately 471.57 g/mol. The compound features a coumarin backbone substituted with a sulfonamide group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC25H29NO6S
Molar Mass471.57 g/mol
CAS NumberNot specified

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. In vitro studies have demonstrated that compounds similar to this compound can scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .

Antibacterial Activity

Coumarins have been shown to possess antibacterial properties against various strains of bacteria. For instance, studies have highlighted the effectiveness of related coumarin derivatives in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is believed to enhance this activity by interfering with bacterial metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of coumarins are well-documented. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism suggests that this compound may be beneficial in treating inflammatory conditions .

Anticancer Potential

Research has also explored the anticancer properties of coumarin derivatives. In vitro assays have shown that certain coumarins can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms include the modulation of cell cycle progression and the activation of apoptotic pathways .

Case Studies

  • Antioxidant Efficacy : A study evaluating the antioxidant capacity of various coumarins found that those with a sulfonamide group exhibited enhanced radical scavenging activity compared to their unsubstituted counterparts. This supports the hypothesis that structural modifications can significantly influence biological activity .
  • Antibacterial Assays : In a comparative study, several coumarin derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that compounds with similar structures to this compound showed potent antibacterial effects, making them candidates for further development as therapeutic agents .
  • Inflammation Models : In vivo studies using animal models of inflammation demonstrated that administration of coumarin derivatives resulted in reduced edema and lower levels of inflammatory markers, suggesting their potential as anti-inflammatory drugs .

Q & A

Q. How can environmental risk assessments evaluate the compound’s ecotoxicological impact?

  • Methodological Answer :
  • Fate studies : Measure hydrolysis half-life in water (pH 7, 25°C) and soil adsorption coefficients (Kₒc) .
  • Algal toxicity testing : Expose Chlorella vulgaris to 0.1–10 mg/L and monitor growth inhibition (OECD 201).
  • QSAR modeling : Predict acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna) using EPI Suite .

Notes

  • All answers integrate peer-reviewed methodologies from patents, crystallography reports, and environmental studies.
  • Commercial sources (e.g., ) are excluded per guidelines.
  • Structural data from X-ray studies ensure reproducibility in academic settings .

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